molecular formula C16H12FN3O3 B8614958 N-(4-fluorobenzyl)-3-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxamide

N-(4-fluorobenzyl)-3-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxamide

Cat. No.: B8614958
M. Wt: 313.28 g/mol
InChI Key: HVDXDXDGCBTPSU-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-3-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C16H12FN3O3 and its molecular weight is 313.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H12FN3O3

Molecular Weight

313.28 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-hydroxy-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C16H12FN3O3/c17-11-6-4-10(5-7-11)9-18-15(22)13-14(21)16(23)20-8-2-1-3-12(20)19-13/h1-8,21H,9H2,(H,18,22)

InChI Key

HVDXDXDGCBTPSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)O)C(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 3-[(pivaloyl)oxy]-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate was dissolved in methanol. p-Fluorobenzylamine (2 eqs.) was added and the reaction was stirred and heated to 60° C. for 2 hours. A precipitate had formed and further methanol and 1 eq. of triethylamine were added. After 2 more hours at 60° C. the reaction mixture was partitioned between EtOAc and 1 M HCl. The organic phase was extracted with 0.1 M aqueous NaOH. The aqueous phase was separated and acidified with 1 M HCl. The aqueous phase was extracted with EtOAc and the organic phase was dried over Na2SO4, filtered and concentrated to dryness. The title compound was obtained as a yellow solid.
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